molecular formula C22H28O2S2 B1670322 6,8-双(苄基硫基)辛酸 CAS No. 95809-78-2

6,8-双(苄基硫基)辛酸

货号: B1670322
CAS 编号: 95809-78-2
分子量: 388.6 g/mol
InChI 键: ZYRLHJIMTROTBO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

代维米司他,也称为其开发代码 CPI-613,是由 Cornerstone Pharmaceuticals 开发的一种实验性抗线粒体药物。它是一种硫辛酸衍生物,靶向参与癌细胞能量代谢的酶。 代维米司他目前正在研究用于治疗各种癌症,包括转移性胰腺癌和复发性或难治性急性髓系白血病 .

科学研究应用

CPI-613, also known as devimistat, is a first-in-class anti-cancer agent that targets mitochondrial metabolism in tumor cells . It is an analog of α-lipoic acid coenzyme . CPI-613 has undergone clinical trials for hematological malignancies and pancreatic cancer and has been well tolerated in patients .

Mechanism of Action: CPI-613 inhibits pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KDH), which are essential mitochondrial enzymes in the tricarboxylic acid (TCA) cycle . By inhibiting these enzymes, CPI-613 disrupts the TCA cycle, leading to ATP depletion and cell death in malignant cells .

Scientific Research Applications

Anti-Cancer Activity: CPI-613 has demonstrated effectiveness against most carcinoma cell lines . Pre-clinical research indicates that the anti-cancer mechanisms of CPI-613 remain intact, suggesting its potential for broad-based clinical approaches .

Combination Therapies: Research indicates that CPI-613 may be more effective when used with other cancer treatments, particularly for difficult-to-treat tumors . For example, combining CPI-613 with FOLFIRINOX enhances cytotoxicity in pancreatic cancer cell lines . CPI-613 has synergistic effects with standard chemotherapy drugs like gemcitabine and cisplatin in treating cholangiocarcinoma . Combining CPI-613 with Ivosidenib, an IDH1 inhibitor, may also have better anti-cancer activities .

Overcoming Drug Resistance: CPI-613 resistance can occur in some tumors due to alternative pathways that bypass the TCA cycle . Specifically, electron flow from fatty acids metabolized in the peroxisome can bypass the CPI-613 blockade . Targeting this bypass with drugs like thioridazine and crizotinib can improve CPI-613 sensitivity .

Radiation Therapy Sensitization: Combining CPI-613 with radiation therapy (RT) can significantly inhibit pancreatic ductal adenocarcinoma (PDAC) cell growth compared to RT alone . The combination of CPI-613 and RT effectively enhances cell death in MiaPaCa-2 and Panc-1 cells .

Clinical Trials and Studies:

  • A phase 1 clinical trial studied CPI-613 in combination with modified FOLFIRINOX for metastatic pancreatic cancer, showed promising efficacy, and was deemed safe .
  • A phase 1 study of CPI-613 with gemcitabine and radiation therapy in patients with inoperable pancreatic ductal adenocarcinoma showed that the treatment was completed and the dose-limiting toxicity period .
  • A phase 1 study evaluated the effects of CPI-613 on mitochondrial function and defined the maximum tolerated dose (MTD), pharmacokinetics, and safety in patients with relapsed or refractory hematologic malignancies .
  • Clinical trials have been conducted to evaluate CPI-613 in treating patients with metastatic colorectal cancer that cannot be removed by surgery .
  • A study found that CPI-613 induces autophagosome formation followed by lysosome fusion in human sarcoma (HS-MM CCS) cells, suggesting its potential in treating cancerous soft tissue .

Specific Cancer Types:

  • Cholangiocarcinoma: CPI-613 has synergistic effects when combined with gemcitabine and cisplatin, the standard of care chemotherapy for cholangiocarcinoma .
  • Pancreatic Cancer: CPI-613 enhances the cytotoxicity of FOLFIRINOX in pancreatic cancer cell lines . Combining CPI-613 with radiation therapy also shows promise in inhibiting pancreatic ductal adenocarcinoma cell growth .
  • Colorectal Cancer: Clinical trials have explored the use of CPI-613 with fluorouracil in treating patients with metastatic colorectal cancer that cannot be removed by surgery .

作用机制

代维米司他通过靶向三羧酸循环中的关键酶,特别是丙酮酸脱氢酶和α-酮戊二酸脱氢酶来发挥作用。通过抑制这些酶,代维米司他破坏癌细胞的能量代谢,导致细胞死亡。 这种机制不同于传统的细胞毒化疗,这使得代维米司他成为联合疗法的一个有希望的候选者 .

类似化合物:

比较: 代维米司他的独特之处在于它能够选择性地靶向癌细胞代谢而不影响正常细胞。这种选择性是由于它特异性抑制丙酮酸脱氢酶和α-酮戊二酸脱氢酶,而这些酶对于癌细胞存活至关重要。 与其他类似化合物不同,代维米司他在临床试验中显示出令人鼓舞的结果,使其成为癌症治疗领域的潜在突破 .

准备方法

合成路线和反应条件: 代维米司他是通过多步过程合成的,该过程涉及辛酸与苄基硫醇的反应。关键步骤包括:

工业生产方法: 代维米司他的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大限度地提高产量和纯度。 这包括控制温度、压力和反应时间,以确保生产质量一致 .

化学反应分析

反应类型: 代维米司他经历各种化学反应,包括:

常用试剂和条件:

主要生成物:

相似化合物的比较

Comparison: Devimistat is unique in its ability to selectively target cancer cell metabolism without affecting normal cells. This selectivity is due to its specific inhibition of pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, which are crucial for cancer cell survival. Unlike other similar compounds, devimistat has shown promising results in clinical trials, making it a potential breakthrough in cancer therapy .

生物活性

CPI-613, also known as devimistat, is a novel lipoate derivative that targets mitochondrial metabolism, specifically inhibiting key enzymes involved in the tricarboxylic acid (TCA) cycle. Its unique mechanism of action has garnered attention for its potential therapeutic benefits in various malignancies, particularly hematologic cancers and solid tumors. This article provides a comprehensive overview of the biological activity of CPI-613, including case studies, research findings, and data tables.

CPI-613 selectively inhibits two critical lipoate-dependent enzymes: pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (KDH) . By impairing these enzymes, CPI-613 disrupts mitochondrial function, leading to energy depletion in malignant cells while sparing normal cells. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy.

Phase I Trials

  • Hematologic Malignancies :
    • A Phase I study evaluated the safety and efficacy of CPI-613 in patients with relapsed or refractory hematologic malignancies. Out of 21 evaluable patients, 4 achieved an objective response, and 2 had prolonged stable disease, indicating a clinical benefit rate of 29% .
    • Gene expression profiling post-treatment showed immune activation in responders, suggesting that CPI-613 may enhance anti-tumor immunity .
  • Combination with Chemotherapy :
    • In combination with high-dose cytarabine for acute myeloid leukemia (AML), CPI-613 demonstrated an overall response rate of 50% among evaluable patients, with a median survival of 6.7 months . Notably, patients over 60 years old showed a complete response rate of 47% .

Phase II Trials

  • Pancreatic Ductal Adenocarcinoma (PDAC) :
    • A Phase II trial assessed CPI-613 combined with gemcitabine and radiation therapy in patients with inoperable PDAC. Early results indicated manageable toxicity profiles and some preliminary efficacy data .
  • Ovarian Cancer :
    • Preclinical studies using ovarian cancer cell lines revealed that CPI-613 significantly reduced tumor burden and increased overall survival in xenograft models. The compound effectively suppressed PDH and KDH activity, leading to decreased oxidative phosphorylation (OXPHOS) and TCA cycle activity .

Summary of Clinical Outcomes

Study TypeCancer TypeObjective Response RateMedian Survival
Phase IHematologic Malignancies29%Not specified
Phase IAcute Myeloid Leukemia50%6.7 months
Phase IIPancreatic Ductal AdenocarcinomaTBDTBD
PreclinicalOvarian CancerSignificant reduction in tumor burdenIncreased overall survival

Case Studies

  • Case Study in AML :
    • A patient with multiply refractory Burkitt lymphoma experienced a partial remission sustained for over one year following treatment with CPI-613 as part of a clinical trial regimen .
  • Case Study in Ovarian Cancer :
    • In preclinical models, treatment with CPI-613 resulted in enhanced survival rates compared to control groups, demonstrating its potential as an effective therapeutic agent against chemoresistant ovarian cancer .

属性

IUPAC Name

6,8-bis(benzylsulfanyl)octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O2S2/c23-22(24)14-8-7-13-21(26-18-20-11-5-2-6-12-20)15-16-25-17-19-9-3-1-4-10-19/h1-6,9-12,21H,7-8,13-18H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRLHJIMTROTBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCCC(CCCCC(=O)O)SCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70914807
Record name 6,8-Bis[(phenylmethyl)thio]octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70914807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95809-78-2
Record name 6,8-Bis[(phenylmethyl)thio]octanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95809-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CPI 613
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095809782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Devimistat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12109
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6,8-Bis[(phenylmethyl)thio]octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70914807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,8-Bis(benzylthio)octanoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEVIMISTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E76113IR49
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CPI-613
Reactant of Route 2
CPI-613
Reactant of Route 3
Reactant of Route 3
CPI-613
Reactant of Route 4
CPI-613
Reactant of Route 5
Reactant of Route 5
CPI-613
Reactant of Route 6
CPI-613

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。